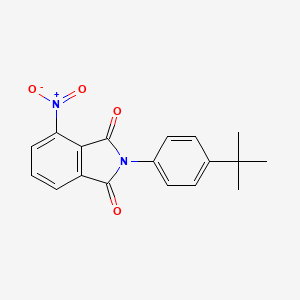
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE
Cat. No. B8573079
Key on ui cas rn:
340987-21-5
M. Wt: 324.3 g/mol
InChI Key: WKGBCSGFQFPQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07320992B2
Procedure details


In a 25 mL round bottomed flask, 3-nitrophthalic acid (1 g, 4.7 mmol) was suspended in 1,2-dichlorobenzene (3 mL). To this was added 4-tert-butylaniline (3 mL, 18.8 mmol). The reaction was heated to 150° C., resulting in a blood red solution. The reaction was held at 150° C. for 2.5 h, then poured into a 125 mL Erlenmeyer flask. Precipitation began to occur and 50 mL of Et2O was added to the flask. The suspension was stirred for 15 h and filtered. The filtered cake was washed copiously with Et2O and dried in vacuo at 30° C. for 4 h to afford a white brittle powder. No further purification was performed on this compound. MS (ES+): 325.1(M+H)+. Calc'd for C18H16N2O4-324.33.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]=1[C:13]([OH:15])=O)([O-:3])=[O:2].[C:16]([C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1)([CH3:19])([CH3:18])[CH3:17]>ClC1C=CC=CC=1Cl>[C:16]([C:20]1[CH:21]=[CH:22][C:23]([N:24]2[C:13](=[O:15])[C:5]3[C:6](=[CH:10][CH:11]=[CH:12][C:4]=3[N+:1]([O-:3])=[O:2])[C:7]2=[O:9])=[CH:25][CH:26]=1)([CH3:19])([CH3:17])[CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(N)C=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred for 15 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in a blood red solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into a 125 mL Erlenmeyer flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Precipitation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
50 mL of Et2O was added to the flask
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtered cake was washed copiously with Et2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 30° C. for 4 h
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a white brittle powder
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
No further purification
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)N1C(C2=CC=CC(=C2C1=O)[N+](=O)[O-])=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
